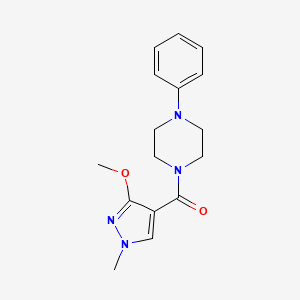

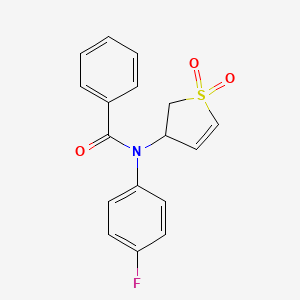

N-(2-(((2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

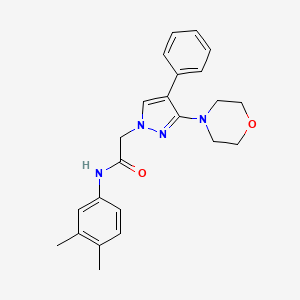

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of pharmacologically active decorated six-membered diazines involves various synthetic approaches . The synthesis of morpholines, a component of the compound , has seen recent advances, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a morpholine ring and a pyrimidine ring. These rings are common in many biologically active compounds .Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of cancer research. It has been used in the synthesis of new thiophene and thieno [2,3- d ]pyrimidine derivatives, which have demonstrated anticancer activity against kinase enzymes . These compounds have the potential to activate autophagic and apoptotic cell death in cancer cells .

Kinase Inhibition

The compound has been found to inhibit kinase enzymes, which play a crucial role in cell proliferation and differentiation of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .

Antimicrobial Activity

A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been designed and synthesized using a similar compound. These derivatives have shown significant antimicrobial activity against various microorganisms .

Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition

The compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors. LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Anti-fibrosis Activity

Some target compounds similar to the one have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Virtual High Throughput Screening (vHTS)

The compound has been used in virtual high throughput screening (vHTS) and de novo synthesis of ligands . This process is crucial in the early stages of drug discovery, where a large number of compounds are screened for their biological activity .

Future Directions

properties

IUPAC Name |

N-[2-[(2-morpholin-4-ylpyrimidin-4-yl)methylamino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-2-3-13(21)18-11-14(22)17-10-12-4-5-16-15(19-12)20-6-8-23-9-7-20/h4-5H,2-3,6-11H2,1H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKGICKGZGISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(((2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)

![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)

![N-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2654143.png)

![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)

![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)